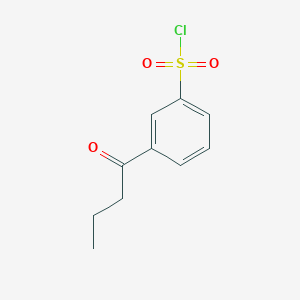

3-Butyrylbenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzenesulfonyl chloride, a compound similar to 3-Butyrylbenzenesulfonyl chloride, is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds .

Synthesis Analysis

Benzenesulfonyl chloride can be prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride . Another method involves a reaction between benzene and chlorosulfuric acid .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy . Tools like MolView can be used to visualize the 3D structure of a molecule .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory tests. These may include tests for turbidity, pH, and conductance . The properties of a compound can also be influenced by factors such as the choice of feedstock and pyrolysis temperature .科学的研究の応用

Synthesis of Derivatives and Intermediates

Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives : A study by Bao et al. (2017) developed a synthetic route for 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes. This process involves converting aldehyde bisulfite adducts to target compounds through a two-stage reaction, demonstrating the utility of sulfonyl chloride derivatives in synthesizing chemical intermediates Bao et al., 2017.

Advanced Oxidation Processes

Nitrate-induced Photooxidation : Research by Zepp et al. (1987) investigated the oxidation kinetics of various organic chemicals, including butyl chloride, in the presence of nitrate ions under irradiation. This study provides insight into the environmental degradation pathways of sulfonyl chloride compounds and their interactions with nitrate ions in aquatic systems Zepp et al., 1987.

Functionalization of Polymers

Activation of Hydroxyl Groups : Chang et al. (1992) explored the use of 4-fluorobenzenesulfonyl chloride as an activating agent for covalent attachment of biological molecules to solid supports. This research highlights the potential of sulfonyl chloride derivatives in bioconjugation and the functionalization of polymeric carriers Chang et al., 1992.

Green Chemistry and Environmental Applications

Desulfurization of Fuels : A study by Li et al. (2009) on the deep oxidative desulfurization of fuels in redox ionic liquids based on iron chloride demonstrates the environmental applications of sulfonyl chloride derivatives. This research shows how these compounds can participate in the removal of sulfur from fuels, contributing to cleaner energy production Li et al., 2009.

Catalysis and Electrochemical Applications

Electrocatalytic Reduction of CO2 : Nichols et al. (2018) reported on the synthesis and reactivity of an iron(III) chloride compound in the electrochemical reduction of CO2, highlighting the role of sulfonyl chloride derivatives in catalysis and the development of sustainable processes Nichols et al., 2018.

作用機序

Target of Action

Benzenesulfonyl chloride compounds are often used in organic synthesis due to their reactivity. They can act as electrophiles, reacting with nucleophiles in various chemical reactions .

Mode of Action

In a typical reaction, the chlorine atom in the benzenesulfonyl chloride compound is substituted by a nucleophile. This is often an SN1 or SN2 reaction, depending on the conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-butanoylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-2-4-10(12)8-5-3-6-9(7-8)15(11,13)14/h3,5-7H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDELZPFQPVYZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2728577.png)

![1-[1-(5-bromopyrimidin-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2728588.png)

![Benzo[d]thiazol-6-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2728591.png)

![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether](/img/structure/B2728593.png)